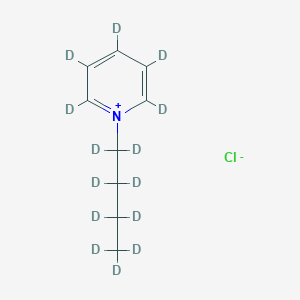
Barium bis(trifluoroacetate)
Übersicht
Beschreibung
Barium bis(trifluoroacetate), also known as barium(II) trifluoroacetate , is a chemical compound with the molecular formula C₄BaF₆O₄ . It appears as a white to almost white powder or crystal . This compound is primarily used in various applications, including superconductors and the synthesis of anhydrous barium oxide .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Chemical Vapor Deposition (CVD) of Thin Films
Barium bis(trifluoroacetate) derivatives, like Barium bis chelates of octafluoro- and decafluoro- hexanediones, show great potential in the chemical vapor deposition (CVD) process. These compounds, due to their lower sublimation temperatures and better thermal stability compared to conventional fluorinated barium chelates, are applied in the low-pressure CVD of barium fluoride (BaF2) thin films. This process is significant for creating coatings and films in various technological applications (Sato & Sugawara, 1993).
2. Synthesis and Structure Analysis
Barium bis(trifluoroacetate) complexes have been extensively studied for their structure and synthesis. For example, Barium bis(trimethylacetate)-18-crown-6(1/1) reveals the coordination structure of barium with two trimethylacetate ligands and an 18-crown-6 ether ring, providing insights into the molecular architecture of such compounds (Rheingold et al., 1993).
3. Synthesis of Barium Fluorides
Research has focused on synthesizing alkaline-metal fluorides, including barium fluoride, by thermal decomposition of metal trifluoroacetates. This method, which results in materials with highly developed specific surfaces, is crucial for various industrial and scientific applications (Glazunova et al., 2006).
4. Fabrication of Dense Barium Zirconate Fibers
In the fabrication of dense barium zirconate fibers, trifluoroacetic acid is used as a complex agent. Its use leads to the formation of high-temperature stable intermediate phases, impacting the fabrication process and the purity of the resulting barium zirconate fibers, which are essential in various material science applications (Yuan et al., 2017).
5. Generation of Radical Cation Solutions
Barium bis(trifluoroacetate) derivatives are used in generating highly persistent radical cation solutions in specific solvents. This application is crucial in the field of organic chemistry and spectroscopy, where stable radical cations are required for various analyses (Eberson et al., 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
barium(2+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJILRFOGPBJQJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BaF6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580535 | |
| Record name | Barium bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(trifluoroacetate) | |
CAS RN |
60884-92-6 | |
| Record name | Barium bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | barium(2+), 2,2,2-trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)


![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)


![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)
